Benzothiazole, 2-dimethylamino- Benzothiazole, 2-dimethylamino-
Brand Name: Vulcanchem
CAS No.: 4074-74-2
VCID: VC21062343
InChI: InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3
SMILES: CN(C)C1=NC2=CC=CC=C2S1
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol

Benzothiazole, 2-dimethylamino-

CAS No.: 4074-74-2

Cat. No.: VC21062343

Molecular Formula: C9H10N2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

Benzothiazole, 2-dimethylamino- - 4074-74-2

Specification

CAS No. 4074-74-2
Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
IUPAC Name N,N-dimethyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3
Standard InChI Key RIHDPQKLSOXBOH-UHFFFAOYSA-N
SMILES CN(C)C1=NC2=CC=CC=C2S1
Canonical SMILES CN(C)C1=NC2=CC=CC=C2S1

Introduction

Chemical Identity and Properties

Structural Characteristics

2-Dimethylamino-benzothiazole consists of a benzothiazole core with a dimethylamino substituent at the 2-position. The molecular structure features a fused ring system combining a benzene ring with a thiazole moiety, creating the characteristic benzothiazole framework. The dimethylamino group (-N(CH₃)₂) attached to the 2-position of the thiazole ring contributes to the compound's unique chemical and biological properties .

The molecular formula of 2-dimethylamino-benzothiazole is C₉H₁₀N₂S, with a molecular weight of 178.25 g/mol . The compound's structure can be represented through various chemical identifiers:

Table 1: Chemical Identifiers of 2-Dimethylamino-benzothiazole

Identifier TypeValue
IUPAC Name2-(Dimethylamino)benzothiazole
CAS Registry Number4074-74-2
Molecular FormulaC₉H₁₀N₂S
Exact Mass178.05647 g/mol
InChIInChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3
InChIKeyRIHDPQKLSOXBOH-UHFFFAOYSA-N

The benzothiazole scaffold consists of a 1,3-thiazole ring fused with a benzene ring, forming a bicyclic structure that serves as the foundation for numerous derivatives with diverse biological activities . In the case of 2-dimethylamino-benzothiazole, the dimethylamino group introduces electron-donating properties that significantly influence the reactivity and stability of the molecule.

Physical Properties

The physical properties of 2-dimethylamino-benzothiazole are influenced by its heterocyclic structure and the presence of the dimethylamino substituent. While specific data for this exact compound is limited in the search results, we can infer certain properties based on structurally similar benzothiazole derivatives.

Benzothiazole compounds generally exist as crystalline solids at room temperature, with benzothiazole itself having a melting point of 2°C and a boiling point of 227-228°C . The addition of the dimethylamino group is expected to alter these properties, potentially increasing the melting point due to enhanced molecular interactions.

The compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is commonly used to prepare stock solutions of benzothiazole derivatives for experimental purposes . The presence of nitrogen atoms in the structure contributes to potential hydrogen bonding capabilities, affecting solubility characteristics in various solvents.

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the structural and electronic properties of 2-dimethylamino-benzothiazole. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural confirmation and purity assessment.

Biological and Chemical Activities

Biochemical Interactions

Benzothiazole derivatives, including those with amino substituents at the 2-position, exhibit diverse biological activities that make them valuable in medicinal chemistry and biochemical research. While specific data for 2-dimethylamino-benzothiazole is limited in the search results, insights can be gained from structurally related compounds.

The biochemical interactions of benzothiazole derivatives often involve binding to specific protein targets. For instance, certain benzothiazole compounds demonstrate affinity for amyloid deposits, with uncharged derivatives like BTA-2 [2-(4'-(dimethylamino)phenyl)-6-methyl-benzothiazole] exhibiting high affinity for amyloid plaques (Ki = 143 nM for Aβ(1-40)) . Such compounds can cross the blood-brain barrier and stain both plaques and neurofibrillary tangles in post-mortem Alzheimer's disease brain tissue .

Given its structural similarity to such compounds, 2-dimethylamino-benzothiazole may possess comparable binding properties, potentially interacting with biological molecules through:

  • Hydrogen bonding via the nitrogen atoms in the structure

  • π-π stacking interactions involving the aromatic ring system

  • Hydrophobic interactions facilitated by the dimethylamino group

These interactions could contribute to potential biological activities, including antimicrobial, antidiabetic, or other pharmacological properties that are commonly observed in benzothiazole derivatives.

Analytical Methods

Detection and Quantification Techniques

Several analytical techniques can be employed for the detection and quantification of 2-dimethylamino-benzothiazole in various matrices. These techniques are essential for assessing purity, monitoring reactions, and conducting structure-activity relationship studies.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the separation and quantification of benzothiazole derivatives. These methods typically employ UV or fluorescence detection, taking advantage of the compound's aromatic structure.

Mass Spectrometry: Mass spectrometric analysis provides valuable information about the molecular weight and fragmentation pattern of 2-dimethylamino-benzothiazole, aiding in structural confirmation. Techniques such as GC-MS can be particularly useful for analyzing reaction mixtures and identifying intermediates, as demonstrated in mechanistic studies of related benzothiazole syntheses .

UV-Visible Spectroscopy: Given the conjugated aromatic system in 2-dimethylamino-benzothiazole, UV-Visible spectroscopy can be employed for quantitative analysis based on characteristic absorption bands.

Fluorescence Spectroscopy: Many benzothiazole derivatives exhibit fluorescent properties, particularly those with electron-donating substituents like the dimethylamino group. Fluorescence spectroscopy can provide a sensitive method for detection and quantification in various applications.

Characterization Methods

Comprehensive characterization of 2-dimethylamino-benzothiazole involves multiple analytical techniques that provide complementary information about its structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation and purity assessment. For 2-dimethylamino-benzothiazole, characteristic signals would be expected for the aromatic protons, the dimethylamino group, and the carbon atoms in different chemical environments .

Infrared (IR) Spectroscopy: IR analysis can identify functional groups and structural features based on characteristic absorption bands, providing complementary information to NMR data.

X-ray Crystallography: For crystalline samples, X-ray diffraction analysis can provide definitive structural information, including bond lengths, angles, and three-dimensional arrangement.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about melting points, phase transitions, and thermal stability, which are important properties for handling and storage considerations.

Mass of CompoundVolume for 1 mMVolume for 5 mMVolume for 10 mM
0.1 mg560.45 μL112.09 μL56.04 μL
0.5 mg2.80 mL560.45 μL280.22 μL
1 mg5.61 mL1.12 mL560.45 μL
5 mg28.05 mL5.61 mL2.80 mL
10 mg56.10 mL11.22 mL5.61 mL

Note: Values calculated based on the molecular weight of 178.25 g/mol for 2-dimethylamino-benzothiazole.

Research Developments and Future Directions

Research on benzothiazole derivatives continues to evolve, with ongoing efforts focused on developing new synthetic methodologies, exploring novel applications, and understanding structure-activity relationships. For 2-dimethylamino-benzothiazole specifically, several research directions hold promise:

Synthetic Methodology Optimization: The development of more efficient, sustainable synthetic routes represents an important area of research. Recent advances in catalyst- and additive-free methods , as well as microwave-assisted synthesis, provide a foundation for further optimization.

Medicinal Chemistry Applications: Given the potential biological activities of benzothiazole derivatives, including antimicrobial and antidiabetic properties, further investigation of 2-dimethylamino-benzothiazole in these contexts could yield valuable insights. The recent focus on benzothiazole-based anti-tubercular compounds suggests a promising direction for medicinal chemistry research.

Structure-Activity Relationship Studies: Comprehensive analysis of how structural modifications affect the biological activity of benzothiazole derivatives can guide the design of more effective compounds. Molecular docking studies against specific targets, such as DprE1 for anti-tubercular activity , represent a valuable approach for understanding structure-activity relationships.

Novel Hybridization Approaches: The molecular hybridization of 2-dimethylamino-benzothiazole with other bioactive scaffolds could lead to novel compounds with enhanced or synergistic activities. This approach has been successfully applied in the development of various benzothiazole derivatives with improved pharmacological profiles .

Fluorescent Probe Development: The potential fluorescent properties of 2-dimethylamino-benzothiazole could be exploited for the development of selective and sensitive probes for biological imaging and diagnostic applications, particularly in the context of protein aggregation disorders .

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